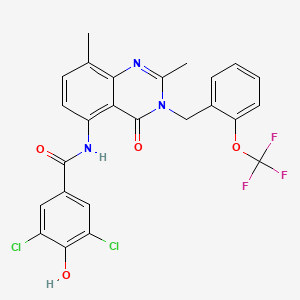
Hsd17B13-IN-56
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-56 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Métodos De Preparación
The synthesis of Hsd17B13-IN-56 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step involves the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Hsd17B13-IN-56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-56 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of HSD17B13 in lipid metabolism and liver function.
Biology: It helps in understanding the molecular mechanisms underlying NAFLD and NASH.
Medicine: It has potential therapeutic applications in treating liver diseases by reducing inflammation and fibrosis.
Industry: It can be used in the development of new drugs targeting HSD17B13 for the treatment of liver diseases
Mecanismo De Acción
Hsd17B13-IN-56 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases liver inflammation and fibrosis. The molecular targets and pathways involved include the regulation of lipid metabolism and the inflammatory response .
Comparación Con Compuestos Similares
Hsd17B13-IN-56 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include:
Hsd17B13-IN-1: Another inhibitor of HSD17B13, but with different potency and selectivity.
Hsd17B13-IN-2: A compound with similar inhibitory effects but different chemical structure.
Hsd17B13-IN-3: Another HSD17B13 inhibitor with distinct pharmacokinetic properties
This compound stands out due to its high selectivity and potency in inhibiting HSD17B13, making it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C25H18Cl2F3N3O4 |
|---|---|
Peso molecular |
552.3 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35) |
Clave InChI |
NSWOVWZSEKLRHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



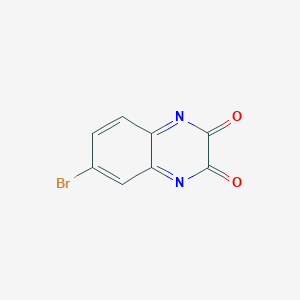


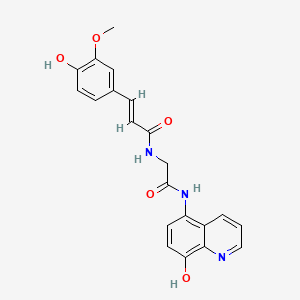
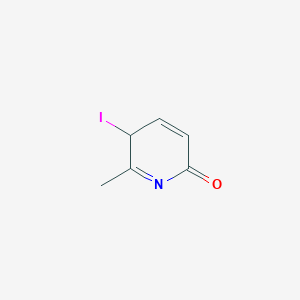
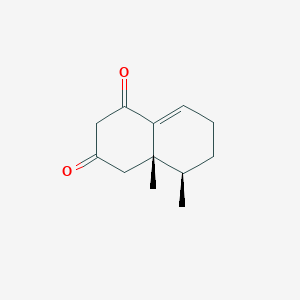



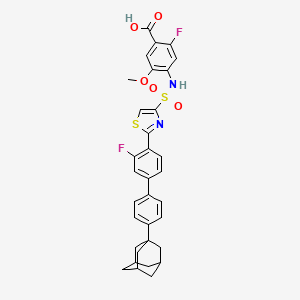
![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)


